2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide
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Overview
Description
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide is a complex organic compound with a unique structure that includes a pyridazinone ring and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyridazinone ring. This intermediate is then reacted with N-methyl-N-phenylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one substituent is replaced by another, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups.
Scientific Research Applications
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
- 3-(3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid
- 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide stands out due to its specific substituents and structural configuration. These features confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-9-10-17(13-16(15)2)19-11-12-20(25)24(22-19)14-21(26)23(3)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOAXIVGIWDPMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N(C)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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